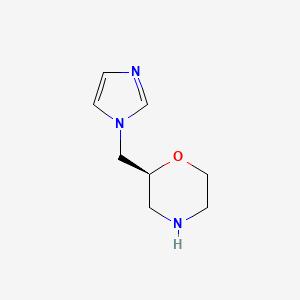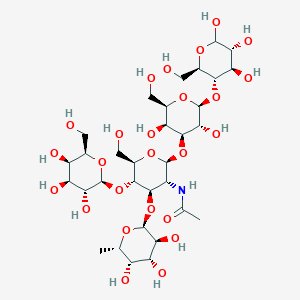![molecular formula C6H13Cl2N3O B11824221 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: A related compound with similar structural features but different reactivity and applications.
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: Another structurally related compound with distinct biological activities.
Uniqueness
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Propiedades
Fórmula molecular |
C6H13Cl2N3O |
|---|---|
Peso molecular |
214.09 g/mol |
Nombre IUPAC |
1-hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H11N3O.2ClH/c10-9-4-8-5-3-7-2-1-6(5)9;;/h7-8,10H,1-4H2;2*1H |
Clave InChI |
RMDYCIZUIKNTDS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1N(CN2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)








![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)


